- Kinetic and mechanistic characterization of the formyl-CoA transferase from Oxalobacter formigenes, Journal of Biological Chemistry, 2004, 279(34), 36003-36012
Cas no 13131-49-2 (Coenzyme A, S-formate)
Coenzyme A, S-formate structure
Product Name:Coenzyme A, S-formate
CAS No:13131-49-2
MF:C22H36N7O17P3S
MW:795.544226646423
CID:148409
PubChem ID:3082032
Update Time:2025-04-19
Coenzyme A, S-formate Chemical and Physical Properties
Names and Identifiers
-
- Coenzyme A, S-formate
- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] me
- Formyl-CoA
- formyl-coenzyme A
- S-{(9R)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} thioformate (non-preferred name)
- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] methanethioate
- Formyl coenzyme A
- Formyl CoA
- C22H36N7O17P3S
- Formyl-coenzyme A; (Acyl-CoA); [M+H]+;
- 9-{5-O-[{[{4-[(3-{[2-(Formylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
- S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) methanethioate
- Q27098077
- DTXSID90927156
- C00798
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] methanethioate
- 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(formylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
- S-{(9r,13s,15r)-17-[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-4-Hydroxy-3-(Phosphonooxy)tetrahydrofuran-2-Yl]-9,13,15-Trihydroxy-10,10-Dimethyl-13,15-Dioxido-4,8-Dioxo-12,14,16-Trioxa-3,7-Diaza-13,15-Diphosphaheptadec-1-Yl} Thioformate
- CHEBI:15522
- FYN
- 13131-49-2
- C22-H36-N7-O17-P3-S
- Formyl coenzyme A
- S-{(9R,13S,15R)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} thioformate (non-preferred name)
-
- Inchi: 1S/C22H36N7O17P3S/c1-22(2,17(33)20(34)25-4-3-13(31)24-5-6-50-11-30)8-43-49(40,41)46-48(38,39)42-7-12-16(45-47(35,36)37)15(32)21(44-12)29-10-28-14-18(23)26-9-27-19(14)29/h9-12,15-17,21,32-33H,3-8H2,1-2H3,(H,24,31)(H,25,34)(H,38,39)(H,40,41)(H2,23,26,27)(H2,35,36,37)/t12-,15-,16-,17+,21-/m1/s1
- InChI Key: SXMOKYXNAPLNCW-GORZOVPNSA-N
- SMILES: S(C=O)CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)(O)O)O)=O)=O
Computed Properties
- Exact Mass: 795.11
- Monoisotopic Mass: 795.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 9
- Hydrogen Bond Acceptor Count: 22
- Heavy Atom Count: 50
- Rotatable Bond Count: 20
- Complexity: 1330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _5.6
- Topological Polar Surface Area: 389Ų
Experimental Properties
- Density: 1.93
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.726
Coenzyme A, S-formate Production Method
Production Method 1
Reaction Conditions
1.1R:Ac2O, 2.5 h, 45°C; 45°C → rt
1.2R:C5H5N, 24 h, rt
2.1
1.2R:C5H5N, 24 h, rt
2.1
Reference
Coenzyme A, S-formate Raw materials
Coenzyme A, S-formate Preparation Products
Coenzyme A, S-formate Related Literature
-
Xiang Sheng,Yongjun Liu,Rui Zhang RSC Adv. 2014 4 35777
-
Christopher T. Walsh Nat. Prod. Rep. 2020 37 100
-
Wolfgang Buckel,Bernard T. Golding Chem. Soc. Rev. 1996 25 329
-
4. 9 Reaction mechanisms. Part (iii) Bioorganic enzyme-catalyzed reactionsNigel G. J. Richards Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2000 96 347
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Moshe Goldsmith,Shiri Barad,Yoav Peleg,Shira Albeck,Orly Dym,Alexander Brandis,Tevie Mehlman,Ziv Reich RSC Chem. Biol. 2022 3 320
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